Diformyl peroxide
CAS No.: 13204-61-0
Cat. No.: VC19701463
Molecular Formula: C2H2O4
Molecular Weight: 90.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13204-61-0 |
|---|---|
| Molecular Formula | C2H2O4 |
| Molecular Weight | 90.03 g/mol |
| IUPAC Name | formyloxy formate |
| Standard InChI | InChI=1S/C2H2O4/c3-1-5-6-2-4/h1-2H |
| Standard InChI Key | YOUYWVQGYBDAKE-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)OOC=O |
Introduction
Chemical Identity and Structural Characteristics
Diformyl peroxide (chemical formula: ) consists of two formyl groups () linked by a peroxide bond (). This configuration imparts significant reactivity, as the peroxide bond is inherently unstable and prone to homolytic cleavage under thermal or photolytic conditions. The compound’s molecular structure is represented as:
The steric protection around the peroxide group in related compounds, such as dicumyl peroxide, enhances stability , but diformyl peroxide lacks such steric hindrance, making it more reactive and challenging to handle.
Crystallographic and Spectroscopic Data
Synthesis and Production Methods
Diformyl peroxide is synthesized through controlled oxidation reactions. One established method involves the reaction of formaldehyde () with hydrogen peroxide () in the presence of an acid catalyst:
This reaction requires precise control of temperature (typically 0–5°C) and pH (acidic conditions) to minimize side reactions, such as over-oxidation or decomposition. Alternative routes include the ozonolysis of specific alkenes, though these methods are less efficient.
Industrial Scalability Challenges
Unlike dicumyl peroxide, which is produced on a scale of 60,000 tons annually , diformyl peroxide has no significant industrial production due to its instability and hazardous nature. Research into stabilizing agents or encapsulated formulations could enhance its practicality.
Physical and Chemical Properties
Diformyl peroxide’s properties are central to its reactivity and handling requirements:
| Property | Value or Description | Source |
|---|---|---|
| Molecular weight | 106.04 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in polar solvents (e.g., water, acetone) | |
| Stability | Decomposes explosively above 40°C | |
| Half-life (25°C) | <24 hours in solution |
The compound’s low thermal stability necessitates storage at sub-ambient temperatures and avoidance of light exposure.
Reactivity and Mechanistic Insights
Diformyl peroxide acts as a potent oxidizing agent, participating in radical-mediated reactions. Upon homolytic cleavage of the bond, it generates two formyloxy radicals ():
These radicals initiate chain reactions in organic synthesis, facilitating transformations such as:
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Oxidation of alcohols to ketones: Secondary alcohols react with diformyl peroxide to yield ketones, with water as a byproduct.
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Epoxidation of alkenes: In the presence of transition metal catalysts, diformyl peroxide can epoxidize double bonds, though this application remains exploratory.
Applications in Organic Synthesis
Despite its challenges, diformyl peroxide has niche applications:
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Polymer chemistry: As a radical initiator, it could theoretically crosslink polymers, though its instability limits utility compared to dicumyl peroxide .
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Pharmaceutical intermediates: Selective oxidation of sensitive substrates in drug synthesis may benefit from its transient radical species.
Future Research Directions
Current literature on diformyl peroxide is sparse compared to related compounds like 2,5-diformylfuran (DFF), which has been extensively studied for biomass conversion . Key research gaps include:
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Development of stabilized derivatives for safer handling.
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Exploration of catalytic systems to enhance reaction selectivity.
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Mechanistic studies to elucidate its behavior in complex reaction environments.
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